Cas no 264276-41-7 (6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid)

6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid structure
264276-41-7 structure
商品名:6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
CAS番号:264276-41-7
MF:C10H8BrNO3
メガワット:270.07942199707
CID:4643414
PubChem ID:83663767

6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-Quinolinecarboxylic acid, 6-bromo-1,2,3,4-tetrahydro-2-oxo-
    • 6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid
    • AKOS023393447
    • 264276-41-7
    • 6-bromo-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid
    • EN300-182608
    • G63418
    • Z1813083399
    • 6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylicacid
    • 6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
    • インチ: 1S/C10H8BrNO3/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(13)12-8/h1-3,7H,4H2,(H,12,13)(H,14,15)
    • InChIKey: PWVKWQYNGPHDFR-UHFFFAOYSA-N
    • ほほえんだ: N1C2=C(C=C(Br)C=C2)C(C(O)=O)CC1=O

計算された属性

  • せいみつぶんしりょう: 268.96876g/mol
  • どういたいしつりょう: 268.96876g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 294
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 66.4Ų

じっけんとくせい

  • 密度みつど: 1.7±0.1 g/cm3
  • ふってん: 471.7±45.0 °C at 760 mmHg
  • フラッシュポイント: 239.1±28.7 °C
  • じょうきあつ: 0.0±1.2 mmHg at 25°C

6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid セキュリティ情報

6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B801955-100mg
6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid
264276-41-7
100mg
$ 365.00 2022-06-06
TRC
B801955-50mg
6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid
264276-41-7
50mg
$ 250.00 2022-06-06
Ambeed
A1063110-1g
6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
264276-41-7 95%
1g
$1190.0 2024-07-20
Enamine
EN300-182608-0.25g
6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
264276-41-7 95%
0.25g
$481.0 2023-11-13
Enamine
EN300-182608-2.5g
6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
264276-41-7 95%
2.5g
$1903.0 2023-11-13
Chemenu
CM427078-100mg
6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
264276-41-7 95%+
100mg
$283 2024-07-28
Chemenu
CM427078-250mg
6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
264276-41-7 95%+
250mg
$481 2024-07-28
1PlusChem
1P01BF3G-50mg
6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid
264276-41-7 95%
50mg
$117.00 2025-03-19
Aaron
AR01BFBS-1g
6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid
264276-41-7 95%
1g
$1143.00 2025-02-09
Aaron
AR01BFBS-100mg
6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid
264276-41-7 95%
100mg
$250.00 2025-02-09

6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid 関連文献

6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acidに関する追加情報

Introduction to 6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS No. 264276-41-7)

6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, identified by its CAS number 264276-41-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline derivatives, a class of molecules known for their broad spectrum of biological activities. The presence of a bromine substituent and a carbonyl group in the structure imparts unique reactivity and functional properties, making it a valuable scaffold for drug discovery and synthetic chemistry.

The structure of 6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid features a fused ring system consisting of a benzene ring and a piperidine ring, with additional functional groups that enhance its pharmacological potential. The bromine atom at the 6-position and the oxo group at the 2-position are key features that contribute to its interaction with biological targets. This compound has been studied for its potential applications in the development of novel therapeutic agents targeting various diseases.

In recent years, quinoline derivatives have been extensively explored due to their antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of 6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has been optimized through multiple pathways, including cyclization reactions and functional group transformations. Advanced synthetic methodologies have enabled the production of this compound in high yields with minimal byproducts, facilitating its use in further derivatization and drug development.

One of the most compelling aspects of 6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is its versatility as a pharmacophore. The bromine substituent allows for further modifications through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of diverse side chains that can enhance binding affinity to biological targets. Additionally, the presence of the carboxylic acid group provides opportunities for amide bond formation, which is crucial for drug molecule design.

Current research in this area has focused on leveraging 6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid as a precursor for more complex drug candidates. Studies have demonstrated its potential in inhibiting enzymes involved in cancer progression and viral replication. For instance, derivatives of this compound have shown promising activity against kinases and proteases that are overexpressed in tumor cells. Furthermore, its structural motif has been incorporated into molecules targeting viral proteases, highlighting its role in antiviral drug development.

The pharmacokinetic properties of 6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid are also under investigation to improve its suitability as a drug candidate. Researchers are exploring ways to enhance its solubility and metabolic stability while maintaining its bioactivity. Techniques such as computational modeling and structure-based drug design are being employed to optimize its pharmacokinetic profile.

In addition to its therapeutic applications, 6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has found utility in chemical biology studies. Its ability to interact with specific biological targets makes it a valuable tool for understanding disease mechanisms and developing probes for diagnostic purposes. Researchers are utilizing this compound to investigate signaling pathways involved in neurological disorders and inflammatory diseases.

The future prospects of 6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid are vast and exciting. As our understanding of molecular interactions grows, so does the potential for this compound to contribute to novel therapies. Collaborative efforts between synthetic chemists and biologists will be crucial in harnessing its full potential. With ongoing research focused on optimizing its chemical properties and exploring new applications, 6-bromo-2-oxyno1,2,3,4-tetrahydroquinolinecarboxylic acid (CAS No.264276-41-7) is poised to make significant contributions to the field of medicinal chemistry.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:264276-41-7)6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
A1010155
清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):234.0/397.0/1071.0